
N-(Acetyloxy)-P,P-diphenylphosphinic amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Acetyloxy)-P,P-diphenylphosphinic amide is a compound that belongs to the class of amides. Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This specific compound features an acetyloxy group attached to the nitrogen atom and two phenyl groups attached to the phosphorus atom, making it a unique and interesting molecule for various applications in chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-P,P-diphenylphosphinic amide can be achieved through several methods. One common approach involves the reaction of P,P-diphenylphosphinic chloride with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then reacts with ammonia or an amine to form the desired amide .
Another method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction between P,P-diphenylphosphinic acid and acetic anhydride, followed by the addition of ammonia or an amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(Acetyloxy)-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or aqueous base (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base (e.g., pyridine) or under acidic conditions.
Major Products Formed
Hydrolysis: P,P-diphenylphosphinic acid and acetic acid.
Reduction: Corresponding amine and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(Acetyloxy)-P,P-diphenylphosphinic amide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other phosphinic amides and related compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(Acetyloxy)-P,P-diphenylphosphinic amide involves its interaction with molecular targets through its functional groups. The acetyloxy group can participate in nucleophilic acyl substitution reactions, while the phosphinic amide moiety can engage in hydrogen bonding and coordination with metal ions . These interactions can influence various biochemical pathways and processes, making the compound valuable for research and development .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylphosphinic amide: Similar structure but with dimethyl groups instead of phenyl groups.
N-Acetylphosphinic amide: Similar structure but without the phenyl groups.
P,P-Diphenylphosphinic acid: Lacks the acetyloxy and amide groups.
Uniqueness
The combination of these groups allows for versatile interactions and transformations, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
73452-28-5 |
|---|---|
Fórmula molecular |
C14H14NO3P |
Peso molecular |
275.24 g/mol |
Nombre IUPAC |
(diphenylphosphorylamino) acetate |
InChI |
InChI=1S/C14H14NO3P/c1-12(16)18-15-19(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,15,17) |
Clave InChI |
HEOWOYORXJKTFG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)ONP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


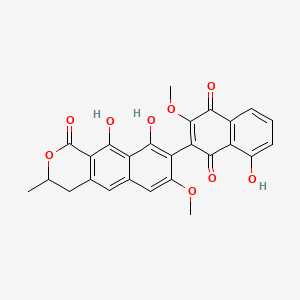
![N-[[1-(3-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442613.png)
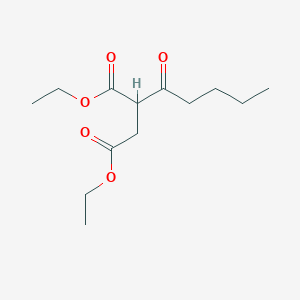
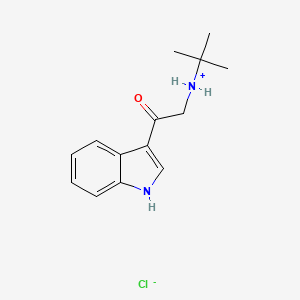
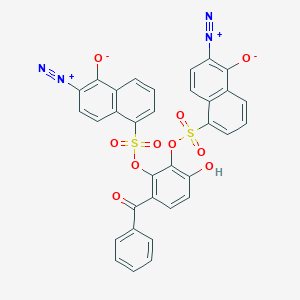
![1,1'-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14442656.png)
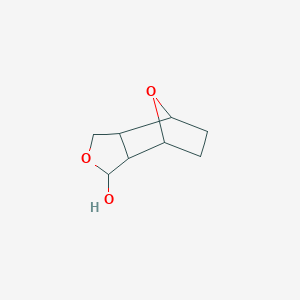
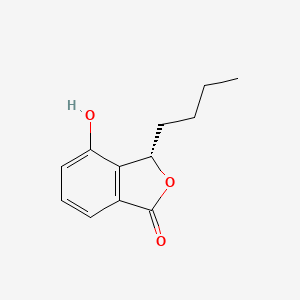

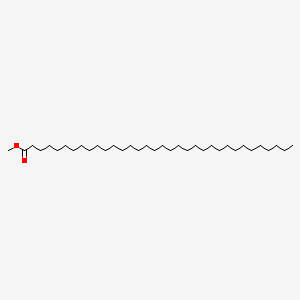
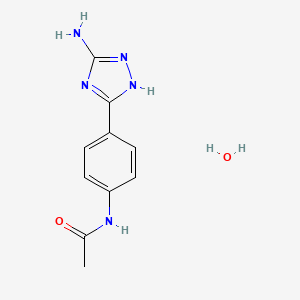
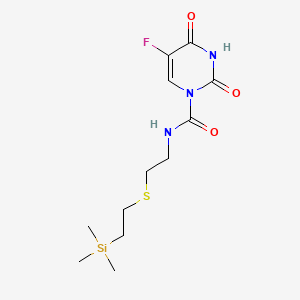
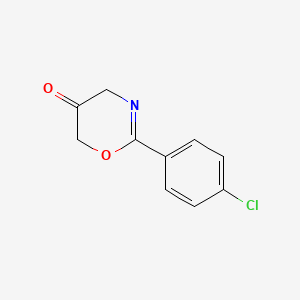
![3-[[3-amino-6-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxyethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]hexanoyl]amino]propyl-dimethylsulfanium](/img/structure/B14442705.png)
